N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 1291848-89-9
Cat. No.: VC4165227
Molecular Formula: C23H20ClN3O2S2
Molecular Weight: 470
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291848-89-9 |
|---|---|
| Molecular Formula | C23H20ClN3O2S2 |
| Molecular Weight | 470 |
| IUPAC Name | N-(2-chloro-6-methylphenyl)-2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H20ClN3O2S2/c1-13-7-8-14(2)18(11-13)27-22(29)21-17(9-10-30-21)25-23(27)31-12-19(28)26-20-15(3)5-4-6-16(20)24/h4-11H,12H2,1-3H3,(H,26,28) |
| Standard InChI Key | YVDUZSRVRJEAPU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=CC=C4Cl)C |
Introduction
N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound featuring a diverse array of functional groups, which contribute to its potential biological activity and chemical reactivity. This compound is synthesized through a multi-step process that requires precise control over reaction conditions such as temperature, pH, and reaction time to optimize yield and purity.
Synthesis
The synthesis of N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves several key steps, each requiring careful control of reaction conditions to ensure optimal yield and purity. The process typically includes the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl and acetamide functionalities.
Mechanism of Action
The exact mechanism of action for N-(2-chloro-6-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is not fully elucidated. It is believed to involve interactions with specific biological targets, but further studies are required to clarify its exact mechanism and identify these targets.
Comparison with Similar Compounds
Other compounds with similar structural features, such as thiazolecarboxamides or pyrimidine derivatives, have been studied for their biological activities and chemical properties. For example, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide has been identified with a specific CAS number and molecular formula, highlighting the importance of detailed structural characterization in understanding compound properties .
Data Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume